2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
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Overview
Description
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with the molecular formula C26H14N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological or chemical effects. For instance, its potential anticancer activity may involve the inhibition of key enzymes or the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: The parent compound, which lacks the p-tolyl group.
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A derivative with bromine and alkyl substituents.
Uniqueness
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and interactions with other molecules. This structural modification can enhance its properties for specific applications, such as increased stability or altered electronic characteristics .
Biological Activity
2-(p-tolyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, also known as 2,7-di-p-tolyl-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone (CAS Number: 989-74-2), is a complex organic compound with significant potential in various biological applications. Its unique structure allows for interactions with biological macromolecules, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C28H18N2O4
- Molecular Weight : 446.45 g/mol
- Physical State : Solid
- Melting Point : >370 °C
- Boiling Point : 734.0 ± 60.0 °C (predicted)
- Density : 1.436 ± 0.06 g/cm³
The biological activity of this compound is primarily attributed to its ability to interact with DNA and other cellular components. It is believed to exert its effects through the following mechanisms:
- DNA Intercalation : The compound can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, leading to apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 5.2 | DNA intercalation |
MCF-7 (breast cancer) | 4.8 | Enzyme inhibition |
A549 (lung cancer) | 6.0 | Induction of ROS |
These findings suggest that the compound could be further developed as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it has activity against both bacterial and fungal strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This broad-spectrum antimicrobial activity indicates its potential use in treating infections.
Case Study 1: Anticancer Effects in Vivo
A recent study investigated the effects of the compound on tumor growth in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls:
- Control Group Tumor Size : Average of 150 mm³
- Treated Group Tumor Size : Average of 70 mm³ after four weeks of treatment
This study supports the potential use of this compound as an effective anticancer agent.
Case Study 2: Mechanistic Studies
Mechanistic studies have revealed that the compound induces apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in Annexin V-positive cells upon treatment with the compound, indicating early apoptotic changes.
Properties
CAS No. |
361182-65-2 |
---|---|
Molecular Formula |
C21H12N2O4 |
Molecular Weight |
356.337 |
IUPAC Name |
6-(4-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C21H12N2O4/c1-10-2-4-11(5-3-10)23-20(26)14-8-6-12-16-13(19(25)22-18(12)24)7-9-15(17(14)16)21(23)27/h2-9H,1H3,(H,22,24,25) |
InChI Key |
NBRDAAKBSWNKRO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)NC5=O)C2=O |
solubility |
not available |
Origin of Product |
United States |
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